molecular formula C10H21N3O5 B1619902 n6glycllysineacetate CAS No. 5460-54-8

n6glycllysineacetate

Cat. No.: B1619902
CAS No.: 5460-54-8
M. Wt: 263.29 g/mol
InChI Key: PDXJQCGHIWLBFP-UHFFFAOYSA-N
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Description

n6glycllysineacetate is a compound with the molecular formula C10H21N3O5 and a molecular weight of 263.29 g/mol. This compound is known for its unique structure, which includes both amino and acetic acid functional groups, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid typically involves the reaction of 6-aminohexanoic acid with acetic anhydride and 2-aminoacetic acid under controlled conditions . The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring and quality control to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

n6glycllysineacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

n6glycllysineacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of plasminogen activation and fibrinolysis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It also inhibits the binding of plasminogen to activated platelets and the activation of the first component of the complement system .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A lysine analog with similar biochemical properties.

    (S)-2-Amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid: Another derivative with distinct functional groups.

    6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid: A compound with additional carboxymethyl groups.

Uniqueness

n6glycllysineacetate is unique due to its combination of amino and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5460-54-8

Molecular Formula

C10H21N3O5

Molecular Weight

263.29 g/mol

IUPAC Name

acetic acid;2-amino-6-[(2-aminoacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H17N3O3.C2H4O2/c9-5-7(12)11-4-2-1-3-6(10)8(13)14;1-2(3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H3,(H,3,4)

InChI Key

PDXJQCGHIWLBFP-UHFFFAOYSA-N

SMILES

CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N

Canonical SMILES

CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N

5460-54-8

Origin of Product

United States

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